molecular formula C46H34N4O8 B11094673 2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]

2,2'-(3,3'-Dimethylbiphenyl-4,4'-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide]

Cat. No.: B11094673
M. Wt: 770.8 g/mol
InChI Key: SBYPVDYHGYXVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dimethyl substitutions and is further functionalized with methoxyphenyl and dioxoisoindoline carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] typically involves multiple steps, starting with the preparation of the biphenyl core. The dimethylbiphenyl can be synthesized through a series of reactions including halogenation, Grignard reactions, and coupling reactions. The final functionalization with methoxyphenyl and dioxoisoindoline carboxamide groups is achieved through amide bond formation and esterification reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-(3,3’-Dimethylbiphenyl-4,4’-diyl)bis[{N}-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide] apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C46H34N4O8

Molecular Weight

770.8 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[4-[4-[5-[(2-methoxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]-3-methylphenyl]-2-methylphenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C46H34N4O8/c1-25-21-27(15-19-37(25)49-43(53)31-17-13-29(23-33(31)45(49)55)41(51)47-35-9-5-7-11-39(35)57-3)28-16-20-38(26(2)22-28)50-44(54)32-18-14-30(24-34(32)46(50)56)42(52)48-36-10-6-8-12-40(36)58-4/h5-24H,1-4H3,(H,47,51)(H,48,52)

InChI Key

SBYPVDYHGYXVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5OC)C)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=C8OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.